REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:5][C:6]([CH3:8])=[O:7].Br[CH2:14][CH2:15][CH2:16][CH2:17]Br>CN(C=O)C>[CH2:11]([O:10][C:4]([C:5]1([C:6](=[O:7])[CH3:8])[CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:9])[CH3:12] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added dropwise to this suspension
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for approx. 24 hours at this temperature
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Towards the end of the reaction
|
Type
|
FILTRATION
|
Details
|
The precipitated sodium bromide is filtered out
|
Type
|
CUSTOM
|
Details
|
the DMF removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCCC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |